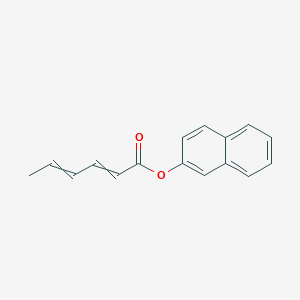
lithium;prop-1-en-2-ylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;prop-1-en-2-ylbenzene is a chemical compound that combines lithium with prop-1-en-2-ylbenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;prop-1-en-2-ylbenzene typically involves the reaction of lithium with prop-1-en-2-ylbenzene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and high yield. The process often includes steps such as purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Lithium;prop-1-en-2-ylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other compounds with different properties.
Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated products, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
Lithium;prop-1-en-2-ylbenzene has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Research in biology may involve the use of this compound to study its effects on biological systems and its potential as a therapeutic agent.
Medicine: In medicine, the compound is investigated for its potential use in drug development and as a treatment for various conditions.
Industry: Industrial applications include the use of this compound in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;prop-1-en-2-ylbenzene involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by modulating neurotransmitter activity, influencing signal transduction pathways, and altering cellular processes. The specific molecular targets and pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium;prop-1-en-2-ylbenzene include other lithium-organic compounds and benzene derivatives. Examples include lithium phenylacetylene and lithium benzyl alcohol.
Uniqueness
This compound is unique due to its specific combination of lithium and prop-1-en-2-ylbenzene, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications that may not be achievable with other similar compounds.
Properties
CAS No. |
112931-02-9 |
|---|---|
Molecular Formula |
C9H9Li |
Molecular Weight |
124.1 g/mol |
IUPAC Name |
lithium;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H9.Li/c1-8(2)9-6-4-3-5-7-9;/h3-4,6-7H,1H2,2H3;/q-1;+1 |
InChI Key |
NFQXODPLYVVKJI-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(=C)C1=CC=C[C-]=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B14302092.png)
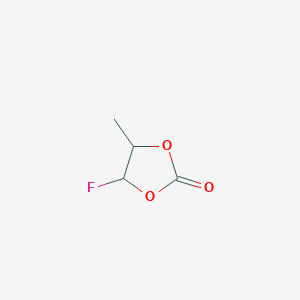
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)
![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)
![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)
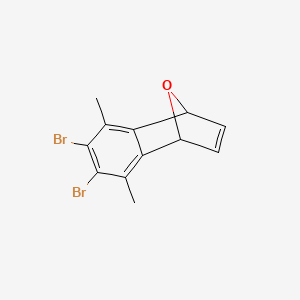
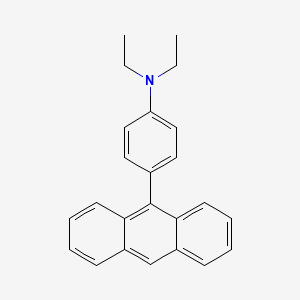
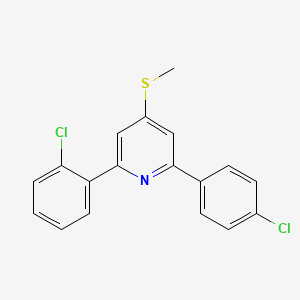
![Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol](/img/structure/B14302158.png)
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)
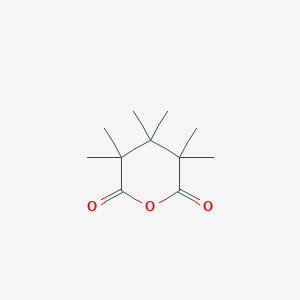
![4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14302179.png)

